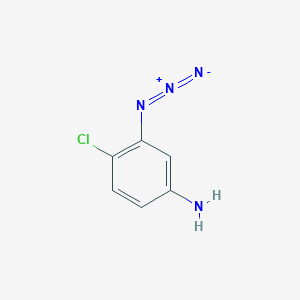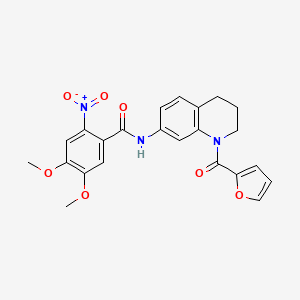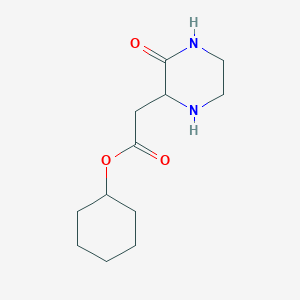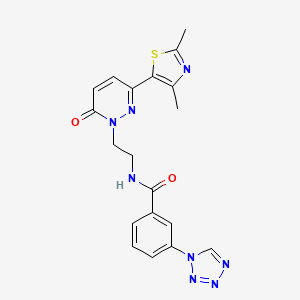
3-Azido-4-chloroanilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azido-4-chloroaniline is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of an azido group (-N₃) and a chloro group (-Cl) attached to an aniline ring. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Wissenschaftliche Forschungsanwendungen
3-Azido-4-chloroaniline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds, including triazoles and tetrazoles . These heterocycles have significant applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. In biology, 3-Azido-4-chloroaniline is used in bioorthogonal chemistry for labeling and tracking biomolecules. Its unique chemical properties also make it a valuable tool in materials science for the development of novel polymers and nanomaterials.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-Azido-4-chloroaniline are not well-studied. It is known that organic azides, such as 3-Azido-4-chloroaniline, can be involved in various chemical reactions, including intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . These reactions can lead to the synthesis of various heterocyclic compounds .
Molecular Mechanism
The molecular mechanism of action of 3-Azido-4-chloroaniline is not well understood. It is known that organic azides can participate in various chemical reactions, such as nucleophilic addition and cycloaddition reactions . These reactions could potentially lead to changes in gene expression or enzyme activity.
Vorbereitungsmethoden
One common method involves the reaction of 4-chloroaniline with sodium azide in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and ensure consistent quality.
Analyse Chemischer Reaktionen
3-Azido-4-chloroaniline undergoes various types of chemical reactions, including substitution, reduction, and cycloaddition reactions . Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and copper catalysts for cycloaddition reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, cycloaddition reactions with alkynes can yield triazole derivatives, which are valuable intermediates in pharmaceutical synthesis .
Wirkmechanismus
The mechanism of action of 3-Azido-4-chloroaniline is primarily related to its ability to undergo cycloaddition reactions with alkynes and other unsaturated compounds . This reactivity is exploited in bioorthogonal chemistry to label and track biomolecules without interfering with their natural functions. The azido group can also participate in click chemistry reactions, forming stable triazole linkages that are useful in drug development and materials science .
Vergleich Mit ähnlichen Verbindungen
3-Azido-4-chloroaniline can be compared with other azidoaniline derivatives, such as 3-Azidoaniline and 4-Azidoaniline . While these compounds share the azido functional group, the presence of the chloro group in 3-Azido-4-chloroaniline imparts unique chemical properties, such as increased reactivity and potential for forming diverse chemical products. This makes 3-Azido-4-chloroaniline a more versatile compound for various applications in research and industry .
Similar Compounds
These compounds share structural similarities with 3-Azido-4-chloroaniline but differ in the position and number of substituents on the aniline ring, leading to variations in their chemical properties and applications.
Eigenschaften
IUPAC Name |
3-azido-4-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-5-2-1-4(8)3-6(5)10-11-9/h1-3H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQBSHOPLNHYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N=[N+]=[N-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155593-81-0 |
Source


|
| Record name | 3-azido-4-chloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-oxo-3-(spiro[chroman-2,4'-piperidin]-1'-yl)propyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480261.png)


![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2480267.png)



![N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide](/img/structure/B2480273.png)

![6,7-Dithiaspiro[3.4]octan-2-one](/img/structure/B2480278.png)

![3-{2-[cyano(3-ethylphenyl)amino]acetamido}-N-cyclopropylbenzamide](/img/structure/B2480280.png)

